molecular formula C10H10N2O2 B1178843 dextran benzenehexacarboxylate CAS No. 148374-18-9

dextran benzenehexacarboxylate

Cat. No.: B1178843
CAS No.: 148374-18-9
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Description

Dextran benzenehexacarboxylate is a chemically modified polysaccharide derived from dextran, a polymer of glucose linked primarily by α-1,6 glycosidic bonds. The compound is synthesized by introducing benzenehexacarboxylic acid groups onto the dextran backbone via esterification or other covalent linkages. This modification enhances its anionic properties due to the presence of six carboxyl groups per benzene ring, making it highly water-soluble and reactive in biological and industrial applications.

Properties

CAS No.

148374-18-9

Molecular Formula

C10H10N2O2

Synonyms

dextran benzenehexacarboxylate

Origin of Product

United States

Comparison with Similar Compounds

Dextran Sulfate

Dextran sulfate, a sulfated derivative of dextran, shares structural similarities with dextran benzenehexacarboxylate but differs in functional groups and charge density.

Property Dextran Sulfate Dextran Benzenehexacarboxylate (Inferred)
Functional Groups Sulfate (-OSO₃⁻) Benzenehexacarboxylate (-C₆(COO⁻)₆)
Molecular Weight 5,000–2,000,000 Da Likely similar range (data unavailable)
Solubility Highly water-soluble (>50% w/w) Expected high solubility due to carboxylation
Biological Activity Anticoagulant, antiviral, immune modulation Potential chelation or ion-exchange properties
Stability Stable for >6 years in dry conditions Likely sensitive to hydrolysis (ester bonds)
Toxicity Low acute toxicity; minimal skin absorption Unknown; depends on carboxylate metabolism

Key Differences :

  • Dextran sulfate’s sulfate groups confer strong negative charge and heparin-like activity, while benzenehexacarboxylate’s six carboxyl groups per aromatic ring may enhance metal chelation or pH-dependent reactivity .
  • Dextran sulfate is widely used in biomedical research (e.g., cell culture, drug delivery), whereas dextran benzenehexacarboxylate’s applications remain speculative without direct studies .

Iron Dextran

Iron dextran, a complex of ferric oxyhydroxide and dextran, serves as a contrast agent and iron supplement.

Property Iron Dextran Dextran Benzenehexacarboxylate
Functional Groups Dextran + Fe³⁺ core Benzenehexacarboxylate-modified dextran
Application Treating iron-deficiency anemia Potential use in catalysis or environmental science
Safety Safe in veterinary use; no sepsis reported Unknown; carboxylates may alter biocompatibility

Key Differences :

  • Iron dextran’s utility hinges on iron delivery, while dextran benzenehexacarboxylate’s functionality relates to its carboxylate-rich structure.

Hexamethylbenzene

Hexamethylbenzene (CAS 87-85-4), a fully methylated benzene derivative, contrasts sharply with dextran benzenehexacarboxylate in polarity and applications.

Property Hexamethylbenzene Dextran Benzenehexacarboxylate
Structure C₁₂H₁₈; non-polar aromatic hydrocarbon Polar, carboxylated polysaccharide
Solubility Lipophilic; insoluble in water Hydrophilic; water-soluble
Use Reference standard in chromatography Potential in water treatment or biomedicine

Key Differences :

  • Hexamethylbenzene’s non-polarity limits it to analytical applications, while dextran benzenehexacarboxylate’s polarity enables aqueous-phase reactivity.

Q & A

Basic: What are the critical handling and storage protocols for dextran sulfate in laboratory settings?

Methodological Answer:

  • Handling: Use approved dust masks (e.g., NIOSH-certified respirators), safety goggles, and plastic gloves to minimize inhalation or skin contact. Prevent aerosolization by working in fume hoods or sealed systems .
  • Storage: Maintain in sealed, opaque containers at ambient temperature (<25°C). Avoid high humidity (>60% RH) and temperatures >60°C to prevent hydrolysis or decomposition .
  • Spill Management: Collect spills with wet methods (e.g., damp cloths) to reduce dust dispersion. Dispose of waste via incineration or approved chemical disposal protocols .

Basic: How can researchers accurately characterize dextran sulfate's molecular weight distribution?

Methodological Answer:

  • Size-Exclusion Chromatography (SEC): Use SEC with multi-angle light scattering (MALS) to resolve polydispersity, as dextran sulfate’s molecular weight ranges from 5,000 to 2,000,000 Da .
  • Dialysis: Employ cellulose-based membranes (MWCO: 10–14 kDa) to isolate fractions for targeted experiments .
  • Validation: Cross-reference with viscosity measurements (e.g., Mark-Houwink plots) to confirm molecular weight consistency .

Advanced: How should experimental designs account for maternal iron transfer in animal studies using iron dextran?

Methodological Answer:

  • Control Groups: Include untreated controls and maternal iron-monitored groups to quantify exogenous vs. endogenous iron contributions (e.g., fecal iron analysis) .
  • Dosing Protocols: Administer iron dextran intramuscularly (e.g., 150 mg/piglet) to bypass maternal transfer, as seen in neonatal swine studies .
  • Confounding Variables: Measure hemoglobin (Hb) and packed cell volume (PCV) weekly to track iron utilization efficiency and adjust for dietary iron intake .

Advanced: How can researchers resolve contradictions in efficacy data between iron dextran and alternative iron supplements?

Methodological Answer:

  • Comparative Analysis: Replicate the 1977 swine study design: Randomize subjects into treatment groups (e.g., iron dextran, Farbegen, control) and measure Hb/PCV weekly .
  • Statistical Testing: Apply ANOVA with post-hoc Tukey tests to identify significant differences (p<0.05) in hematological parameters between groups .
  • Confounding Factors: Control for environmental iron sources (e.g., maternal feed, soil ingestion) that may skew results, as observed in Farbegen trials .

Basic: What safety protocols mitigate risks during dextran sulfate exposure?

Methodological Answer:

  • PPE: Use Tyvek suits, nitrile gloves, and full-face respirators with P100 filters during powder handling .
  • Ventilation: Conduct experiments in negative-pressure labs with HEPA filtration to limit airborne particulates .
  • Emergency Response: For eye exposure, irrigate with saline for 15 minutes; for inhalation, move to fresh air and monitor for bronchial irritation .

Advanced: How do environmental conditions affect dextran sulfate stability in long-term studies?

Methodological Answer:

  • Stability Testing: Accelerate degradation studies at 40°C/75% RH to simulate long-term storage. Monitor pH (6.0–7.5) and sulfate content via turbidimetric assays .
  • Decomposition Products: Analyze thermal degradation byproducts (e.g., SO₂, carbon oxides) using FTIR or GC-MS after heating samples to >200°C .
  • Mitigation: Store lyophilized samples under argon to prevent oxidation and hygroscopic clumping .

Advanced: What statistical methods validate hematological data variability in polysaccharide efficacy trials?

Methodological Answer:

  • Power Analysis: Pre-calculate sample sizes (e.g., n≥10/group) to detect 10% Hb differences with 80% power, as in neonatal swine models .
  • Data Normalization: Use z-scores to adjust for baseline Hb variability between litters .
  • Outlier Detection: Apply Grubbs’ test to exclude values >2 SD from the mean in PCV datasets .

Basic: How can researchers verify the structural integrity of dextran sulfate post-modification?

Methodological Answer:

  • FTIR Spectroscopy: Confirm sulfate ester peaks at 1240–1260 cm⁻¹ (S=O stretching) and 800–850 cm⁻¹ (C-O-S bending) .
  • Elemental Analysis: Quantify sulfur content via ICP-MS to ensure sulfation levels align with theoretical values (e.g., 17–20% sulfur) .
  • NMR: Use ¹³C NMR to detect backbone α-(1→6) glycosidic linkages and sulfation at C2/C3 positions .

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